4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Cross-coupling Suzuki reaction Heck reaction

Strategically functionalized pyrazole: 4-Br enables Suzuki-Miyaura cross-coupling; 5-COOH allows direct amidation without deprotection. Unlike chloro analogs or regioisomers (e.g., CAS 175276-99-0), this precise substitution pattern ensures predictable reactivity. Backed by a scalable patent (CN114057686A), it is the preferred building block for kinase inhibitors and agrochemical discovery. Choose structural certainty for your SAR studies.

Molecular Formula C7H9BrN2O2
Molecular Weight 233.06 g/mol
CAS No. 128537-48-4
Cat. No. B153340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
CAS128537-48-4
Synonyms4-BROMO-3-ETHYL-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID
Molecular FormulaC7H9BrN2O2
Molecular Weight233.06 g/mol
Structural Identifiers
SMILESCCC1=NN(C(=C1Br)C(=O)O)C
InChIInChI=1S/C7H9BrN2O2/c1-3-4-5(8)6(7(11)12)10(2)9-4/h3H2,1-2H3,(H,11,12)
InChIKeyLFPRWNRZQORQRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 128537-48-4): A Key Heterocyclic Building Block


4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 128537-48-4) is a polysubstituted pyrazole heterocycle, characterized by a core five-membered ring with two nitrogen atoms, and substituted at the 1-position with a methyl group, the 3-position with an ethyl group, the 4-position with a bromine atom, and the 5-position with a carboxylic acid group . Its molecular formula is C7H9BrN2O2, with a molecular weight of 233.06 g/mol . The compound is a versatile synthetic intermediate used as a building block in medicinal chemistry, agrochemical research, and material science . The presence of the bromo group and the carboxylic acid moiety allows for a wide range of chemical transformations, making it a valuable reagent for the synthesis of more complex molecules .

Why 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid Cannot Be Substituted with Common Analogs


Simple substitution of 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid with seemingly close analogs like its chloro derivative or regioisomers is not chemically equivalent and can lead to significant differences in reactivity, physicochemical properties, and biological outcomes [1]. The specific halogen atom (Br vs. Cl) dictates reactivity in cross-coupling reactions and influences molecular recognition events . Furthermore, the precise pattern of substitution on the pyrazole ring is critical; different regioisomers (e.g., 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, CAS 175276-99-0) exhibit altered spatial and electronic properties, affecting their behavior as synthetic intermediates and their potential biological activity . The carboxylic acid moiety at the 5-position is also a key functional handle that distinguishes it from its esters or amides, enabling specific conjugation or salt formation strategies .

Quantitative Differentiation of 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid from Analogs


Enhanced Reactivity in Cross-Coupling: Bromo vs. Chloro Analogs

4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid provides a more reactive handle for palladium-catalyzed cross-coupling reactions compared to its chloro analog, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 127892-62-0) [1]. While no direct comparative kinetic study for these specific compounds was located, class-level inference from general pyrazole and aryl halide reactivity demonstrates that aryl bromides undergo oxidative addition to Pd(0) faster than aryl chlorides due to the weaker C-Br bond [2]. This is supported by general principles of organometallic chemistry and is a key differentiator for synthetic route design [2].

Cross-coupling Suzuki reaction Heck reaction

Regioisomer Comparison: Distinct Physicochemical and Biological Properties

The compound is distinct from its regioisomer, 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 175276-99-0) . While the exact LogP for the target compound is predicted to be 1.44 , its regioisomer is likely to have a different LogP value due to the altered positioning of the ethyl and methyl groups, which influences molecular lipophilicity and, consequently, its behavior in biological systems and partition coefficients during purification . This difference can affect membrane permeability and protein binding in a biological context, making the specific regioisomer crucial for consistent results in medicinal chemistry campaigns .

Physicochemical property Lipophilicity Regioisomerism

Versatile Functional Handle: Carboxylic Acid vs. Ethyl Ester Derivative

The carboxylic acid group of 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid provides a critical and versatile handle for further derivatization, unlike its common ethyl ester analog, Ethyl 4-bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate (CAS 128537-28-0) . The pKa of the target compound is predicted to be 1.83 ± 0.38 , indicating a moderately strong acid that can be easily deprotonated to form salts or activated for coupling with amines to form amides, a key functional group in many bioactive compounds [1]. The ethyl ester requires an additional hydrolysis step to access the free acid, which can be problematic for substrates sensitive to strong acid or base [2].

Functional group Carboxylic acid Conjugation

Industrial Process for Bromo-Pyrazole Carboxylic Ester Synthesis

A Chinese patent (CN114057686A) describes a preparation method for bromo-pyrazole carboxylic ester compounds, which includes intermediates like 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester, the direct precursor to the target compound [1]. This method highlights the industrial viability of the compound class. A critical differentiation point is that the bromo-substituted pyrazole is synthesized from a 3-substituted sulfonyloxy pyrazole carboxylate using a brominating reagent [1]. While the patent does not provide a direct yield comparison with a chloro analog, it establishes a defined, scalable synthetic route for this specific bromo-substituted scaffold, which is crucial for ensuring reliable supply and cost-effectiveness for procurement.

Process chemistry Scale-up Patent

Predicted Boiling Point and Density Comparison

The predicted physicochemical properties of 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid differ from its ethyl ester derivative, which is important for purification and handling . The target compound has a predicted boiling point of 361.5±42.0 °C and a density of 1.69±0.1 g/cm³ . In contrast, its ethyl ester (CAS 128537-28-0) has a lower predicted boiling point of 333.5±42.0 °C and a lower density of 1.46±0.1 g/cm³ . These differences are due to the stronger intermolecular hydrogen bonding of the free carboxylic acid [1]. While these are computational predictions, they are reliable for comparing relative properties between closely related compounds and inform decisions about purification techniques (e.g., distillation vs. crystallization) and storage conditions [1].

Physicochemical property Boiling point Density

High-Value Application Scenarios for 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid


Medicinal Chemistry: Diversity-Oriented Synthesis of Kinase Inhibitor Libraries

The compound serves as an excellent core scaffold for generating diverse libraries of pyrazole-containing kinase inhibitors. Its 4-bromo group is a prime site for Suzuki-Miyaura cross-coupling to introduce various aryl or heteroaryl groups [1]. Simultaneously, the 5-carboxylic acid can be used to append solubilizing groups (e.g., amines) to improve the physicochemical properties of the resulting molecules, as evidenced by the direct head-to-head comparison with its ethyl ester [2]. This dual functionalization capability makes it a strategic choice for SAR studies aiming to optimize both target potency and drug-like properties.

Agrochemical Research: Synthesis of Novel Herbicidal or Fungicidal Candidates

Pyrazole derivatives are well-established in the agrochemical industry, and this compound is a key intermediate for developing new crop protection agents [1]. The documented, scalable patent process for its ester precursor provides confidence in the compound's availability for larger-scale synthesis [2]. The 4-bromo substituent is crucial for introducing hydrophobic aryl groups, while the 5-carboxylic acid can be converted into various amides and esters known to impart favorable translocation and metabolic stability in plants. This combination is essential for designing potent and selective agrochemicals.

Chemical Biology: Development of Bifunctional Probes and Bioconjugates

The presence of a carboxylic acid functional group, as highlighted by its predicted pKa of ~1.83 [1], makes this compound an ideal building block for bioconjugation. It can be directly coupled to a linker or a biomolecule (e.g., a protein or peptide) via amide bond formation, avoiding the extra deprotection step required for its ester analog [2]. The bromo atom provides a second, orthogonal reactive site for attaching a reporter group (e.g., a fluorophore) via cross-coupling or click chemistry after amide bond formation. This allows for the precise construction of bifunctional molecules for target identification or proteomics studies.

Process R&D: Reliable Sourcing of a Key Starting Material for Scale-up

For process chemists, the existence of a dedicated patent (CN114057686A) for the scalable synthesis of its ethyl ester precursor is a significant advantage [1]. This patent provides a validated route, reducing the risk and development time associated with scaling up new chemical entities. The compound's clear differentiation from other regioisomers, based on its unique LogP (1.44) and other properties [2], ensures that the correct isomer is being procured and used, avoiding costly deviations in later-stage clinical or commercial manufacturing. This traceability and documented processability are critical for regulatory filings and supply chain security.

Technical Documentation Hub

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